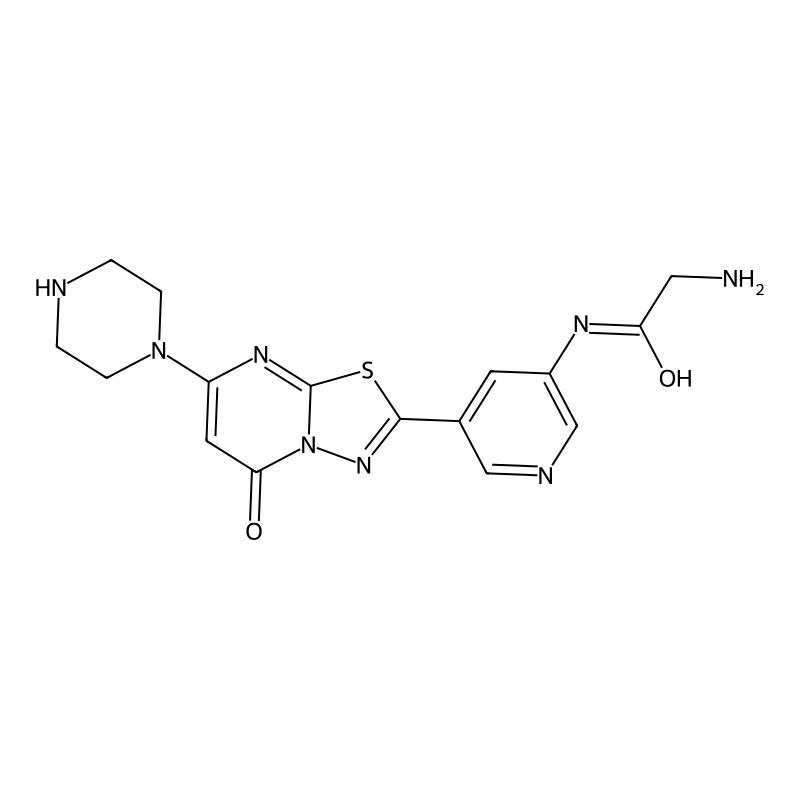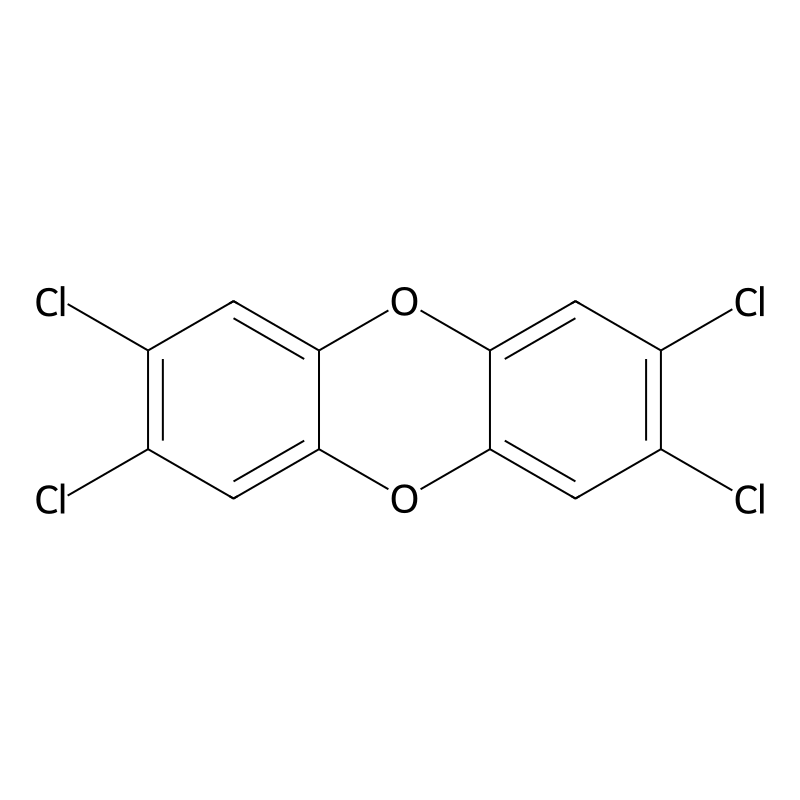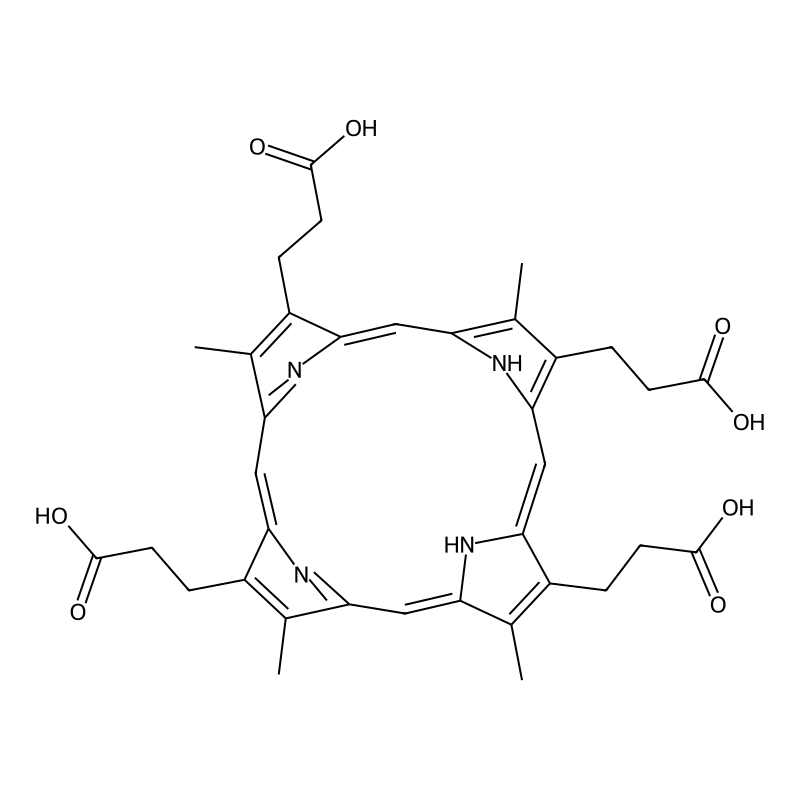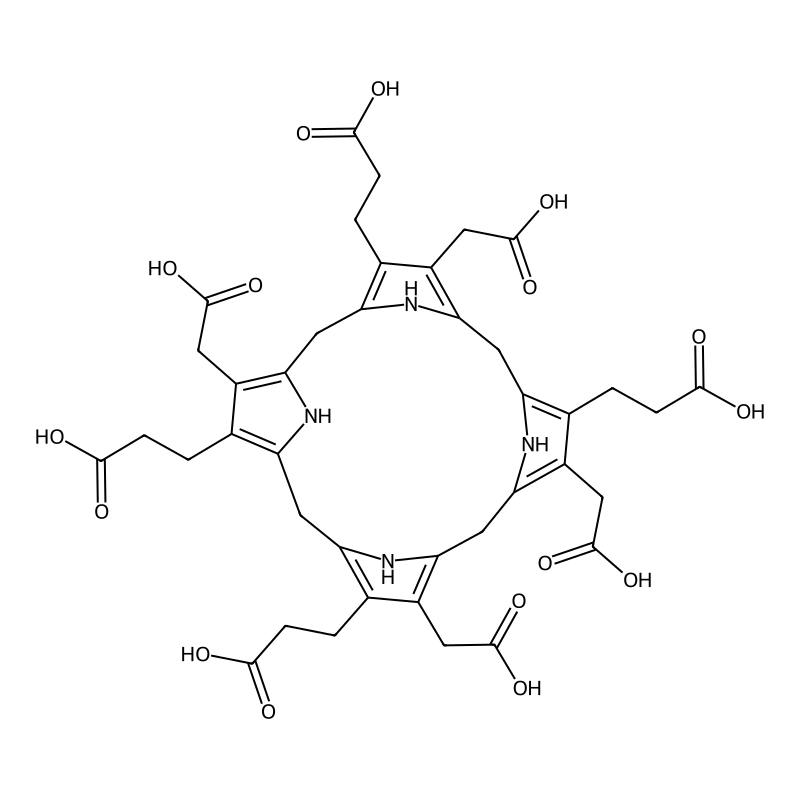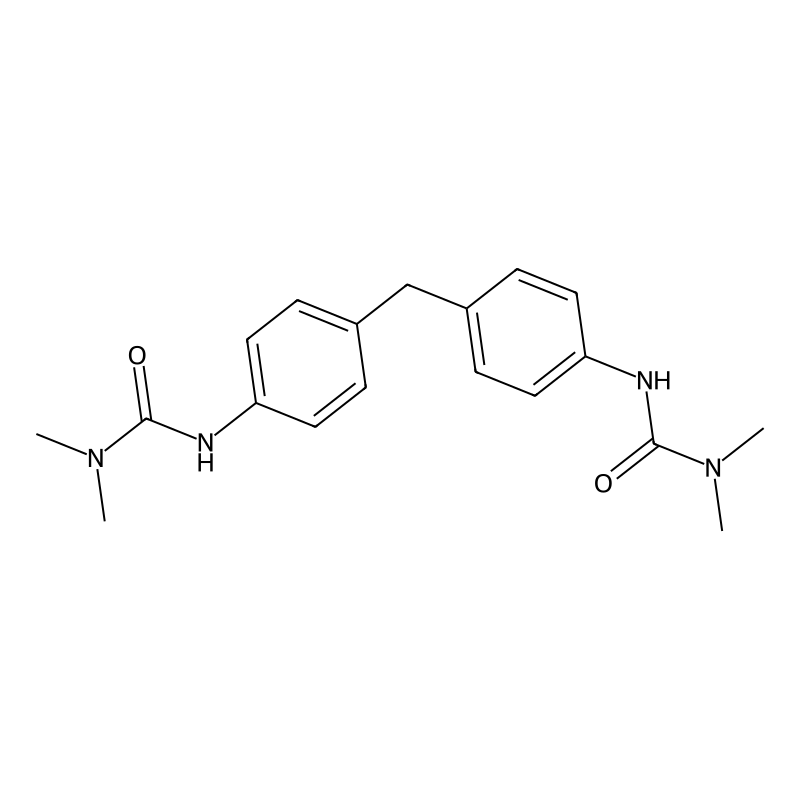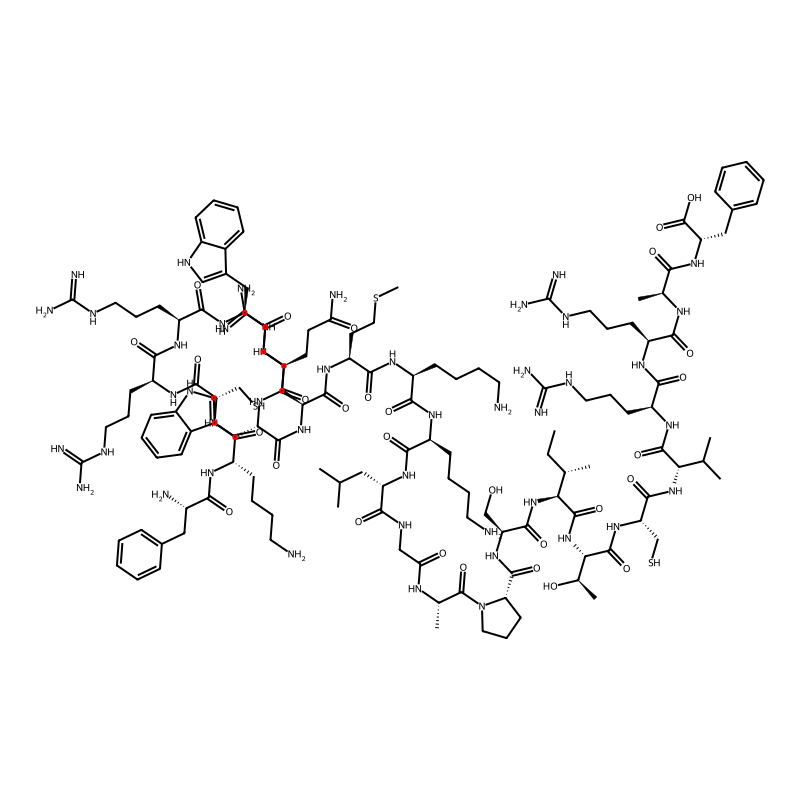4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid
![4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic a...](/img/structure-2d/800/S1786970.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Forensic Toxicology
Application Summary: The compound JWH 073 N-butanoic acid metabolite is a synthetic cannabinoid metabolite. It is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain . This metabolite is used in forensic toxicology as a marker for the intake of synthetic cannabinoids .
Methods of Application: The detection of this metabolite in urine samples is usually done using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) with a limit of quantification of 0.1 ng/mL .
Results or Outcomes: In a study, urine specimens remained positive over a period of 20–43 (mean 27) days for JWH-018-COOH and over a period of 11–25 (mean 19) days for JWH-073-COOH . Mean elimination half-lives in urine were 14.0 (range 4.4–23.8) days for CN-JWH-018-COOH and 9.3 (range 3.6–16.8) days for CN-JWH-073-COOH .
Analytical Chemistry
Application Summary: JWH 073 N-butanoic acid metabolite is used as a reference material in analytical chemistry . It is used for the quantification of JWH 073 N-butanoic acid metabolite by GC- or LC-MS .
Methods of Application: This compound is used as an internal standard in gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for the quantification of JWH 073 N-butanoic acid metabolite .
Results or Outcomes: The use of this compound as a reference material helps in achieving accurate and reliable results in the quantification of JWH 073 N-butanoic acid metabolite .
Drug Testing
Application Summary: JWH 073 N-butanoic acid metabolite is used in drug testing to detect the use of synthetic cannabinoids . It is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain .
Methods of Application: The detection of this metabolite in urine samples is usually done using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Results or Outcomes: The presence of this metabolite in urine samples indicates the use of synthetic cannabinoids .
Pharmacology
Application Summary: JWH 073 N-butanoic acid metabolite is used in pharmacological studies to understand the effects and metabolism of synthetic cannabinoids .
Methods of Application: This compound is used in in vitro studies to understand its interaction with cannabinoid receptors .
Results or Outcomes: The results of these studies contribute to our understanding of the pharmacological effects of synthetic cannabinoids .
Quality Control in Pharmaceutical Industry
Application Summary: JWH 073 N-butanoic acid metabolite can be used as a reference standard in the pharmaceutical industry . It helps in ensuring the quality of the products .
Methods of Application: This compound is used as an internal standard in various analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) .
Results or Outcomes: The use of this compound as a reference standard helps in achieving accurate and reliable results in the quality control process .
Metabolism Studies
Application Summary: JWH 073 N-butanoic acid metabolite is used in metabolism studies to understand how the body processes synthetic cannabinoids .
Methods of Application: This compound is used in in vitro studies to understand its metabolism. The studies are usually done using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Results or Outcomes: The results of these studies contribute to our understanding of how synthetic cannabinoids are metabolized in the body .
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, also known as JWH 073 N-butanoic acid metabolite, is a synthetic cannabinoid derivative characterized by its complex structure that incorporates an indole moiety linked to a butanoic acid chain. This compound is primarily recognized as a secondary urinary metabolite of the synthetic cannabinoid JWH 073, which has gained attention for its psychoactive effects and interactions with cannabinoid receptors in the body. The molecular formula of this compound is C23H19NO3, and it has a molecular weight of approximately 357.402 g/mol. Its physical properties include a density of 1.2 g/cm³ and a boiling point of approximately 627.6 °C at 760 mmHg .
The chemical behavior of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid is largely influenced by its functional groups, particularly the carboxylic acid group and the indole structure. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a corresponding hydrocarbon.
- Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
These reactions are significant for modifying the compound for various applications in research and industry.
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid acts primarily as a mildly selective agonist for cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood, and appetite. The compound's interaction with these receptors suggests potential implications in therapeutic contexts, particularly concerning pain relief and anti-inflammatory effects.
The synthesis of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid typically involves multiple steps:
- Formation of the Indole Derivative: Starting from an appropriate indole precursor, reactions involving acylation can introduce the naphthalene carbonyl group.
- Coupling Reaction: The indole derivative is then coupled with butanoic acid or its derivatives through methods such as amide bond formation.
- Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity suitable for analytical or biological studies.
These methods highlight the complexity involved in synthesizing this compound due to its intricate structure.
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid has several applications across different fields:
- Analytical Chemistry: It serves as a reference standard in the quantification of synthetic cannabinoids in biological samples using techniques like liquid chromatography-mass spectrometry.
- Forensic Toxicology: The compound is utilized in drug testing to detect synthetic cannabinoids in urine samples, aiding law enforcement and toxicology studies.
- Pharmacological Research: It is used to study the metabolism and pharmacokinetics of synthetic cannabinoids, contributing to understanding their effects on human health .
Research involving interaction studies of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid focuses on its binding affinity and selectivity towards cannabinoid receptors. These studies often employ techniques such as radiolabeled ligand binding assays and cell-based assays to elucidate its pharmacological profile. Understanding these interactions helps clarify how this compound influences physiological responses mediated by the endocannabinoid system.
Several compounds exhibit structural similarities to 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, particularly within the class of synthetic cannabinoids. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| JWH 018 | Indole derivative with pentyl chain | Known for higher potency at CB1 receptor |
| JWH 015 | Indole derivative with a longer alkyl chain | Exhibits unique metabolic pathways |
| JWH 073 | Parent compound | Directly related; serves as precursor to metabolites |
These compounds share similar core structures but differ in their side chains or functional groups, which significantly affects their biological activity and receptor selectivity.
The development of synthetic routes to naphthalene-indole conjugates has evolved significantly since the early investigations into indole chemistry began in the mid-19th century [27] [32]. Historical approaches to compounds similar to 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid have relied primarily on classical organic transformations involving sequential acylation and alkylation reactions [2] [18].
Early synthetic methodologies employed the Fischer indole synthesis as a fundamental approach for constructing the indole core structure [27] [28]. This classical method, developed in 1883 by Emil Fischer, involved the condensation of phenylhydrazine with ketones or aldehydes under acidic conditions [27] [28]. However, the Fischer synthesis proved problematic for direct indole formation and was more commonly used to generate substituted indoles at the 2- and 3-positions [27].
Historical preparations of naphthalene-carbonyl derivatives utilized traditional Friedel-Crafts acylation reactions with naphthalene and various acyl chlorides [2] [6]. The process of converting oxalic ester with higher dibasic acid esters to form tri-carboxylic acid esters, followed by condensation with phenyl hydrazine, represented an early approach to indole-carboxylic acid derivatives [2]. These tri-ester intermediates were subsequently subjected to partial decarboxylation through acid hydrolysis, followed by complete decarboxylation via thermal treatment in suitable solvents such as tetralin [2].
The synthesis of indole butyric acid derivatives historically involved the preparation of α-keto dibasic acids as key intermediates [2]. These compounds were obtained through the treatment of tri-esters with concentrated hydrochloric acid and water under reflux conditions for extended periods [2]. The resulting α-keto pimelic acid intermediates were then condensed with phenyl hydrazine hydrochloride in dilute alcohol solutions at elevated temperatures [2].
| Historical Synthesis Step | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Tri-ester Formation | Oxalic ester + Dibasic acid ester | Sodium ethylate/ether | 70-85% |
| Hydrolysis/Decarboxylation | Concentrated hydrochloric acid | Reflux, 3-10 hours | 60-75% |
| Indole Ring Closure | Phenyl hydrazine | Steam bath, 4 hours | 45-65% |
| Final Decarboxylation | Tetralin solvent | Boiling, 3 hours | 55-70% |
Modern Organic Synthesis Techniques (Friedel-Crafts Acylation, Alkylation Strategies)
Contemporary synthetic approaches to 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid leverage advanced Friedel-Crafts methodologies and sophisticated alkylation strategies [3] [11] [18]. Modern Friedel-Crafts acylation reactions employ optimized Lewis acid catalysts and refined reaction conditions to achieve superior regioselectivity and yields compared to historical methods [6] [11] [33].
The Friedel-Crafts acylation of naphthalene substrates has been extensively studied, revealing complex kinetic behavior that depends on the concentration of reactants and reaction time [6] [33]. Research has demonstrated that the alpha/beta isomer ratio in naphthalene acylation reactions changes significantly as a function of reactant concentrations, typically progressing from an initial ratio of 4-5 to a final ratio of 0.7 [6] [33]. This kinetic behavior indicates different mechanistic pathways for alpha and beta position substitution, with alpha-acylation exhibiting second-order dependence on the acylating reagent concentration, while beta-acylation follows first-order kinetics [6] [33].
Modern synthetic protocols for naphthalene-indole derivatives utilize the Okauchi acylation procedure, which involves stirring the indole substrate with dimethylaluminum chloride for 30 minutes prior to adding the acyl chloride [18]. This modified Friedel-Crafts reaction proceeds through a 3-indolylaluminum intermediate rather than the traditional carbocation mechanism [18]. The Okauchi procedure typically provides fair to good yields and offers superior control over regioselectivity compared to classical Friedel-Crafts conditions [18].
Contemporary alkylation strategies for indole nitrogen functionalization employ potassium hydroxide in dimethyl sulfoxide to effect alkylation with primary alkyl halides [18]. Alternative approaches utilize sodium hydride in dimethylformamide at reduced temperatures, followed by the addition of alkyl halides such as tert-butyl 4-bromobutanoate [1]. These modern alkylation conditions provide improved yields and reduced side product formation compared to historical methods [1] [18].
The synthesis of halogenated naphthoic acid precursors employs sophisticated multi-step sequences involving Friedel-Crafts acylation of halogenated naphthalene derivatives with acetyl chloride under standard conditions [18]. The resulting 4-halogenated-1-acetylnaphthalene intermediates undergo King reaction conditions with iodine and pyridine to form pyridinium salts, which are subsequently hydrolyzed under basic conditions and acidified to provide the desired halogenated naphthoic acids [18].
| Modern Synthesis Parameters | Optimal Conditions | Typical Yields |
|---|---|---|
| Okauchi Acylation | Dimethylaluminum chloride, 0°C, 30 min pre-treatment | 65-85% |
| Nitrogen Alkylation | Potassium hydroxide/dimethyl sulfoxide, room temperature | 75-90% |
| Halogenated Precursor Synthesis | Acetyl chloride/aluminum chloride, standard conditions | 70-80% |
| King Reaction Conversion | Iodine/pyridine, followed by base hydrolysis | 60-75% |
Catalytic Systems for Regioselective Indole Functionalization
Advanced catalytic systems for regioselective indole functionalization have revolutionized the synthesis of complex indole derivatives, including compounds structurally related to 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid [8] [9] [12]. Modern transition-metal-catalyzed approaches provide unprecedented control over regioselectivity and enable functionalization at previously inaccessible positions on the indole scaffold [8] [12].
Palladium-catalyzed systems represent the most extensively developed class of catalysts for regioselective indole functionalization [8] [12]. Research has established that when carbon-hydrogen bond activation serves as the rate-determining step, regioselectivity typically occurs at the C7 or C4 positions on the benzene ring of the indole scaffold [8]. Conversely, when carbon-hydrogen activation is not rate-determining, regioselectivity often favors the C2 position on the pyrrole ring [8].
Copper-catalyzed systems have emerged as powerful alternatives for achieving regioselective indole functionalization [9] [12]. The development of copper hydride-catalyzed enantioselective alkylation reactions has enabled ligand-controlled regiodivergent synthesis of both nitrogen-alkylated and C3-alkylated chiral indoles [9]. These transformations employ electrophilic indole derivatives, specifically nitrogen-(2,4,6-trimethylbenzoyloxy)indoles, as coupling partners in a polarity reversal strategy [9].
The regioselectivity in copper-catalyzed indole functionalization is governed by the choice of supporting ligand [9] [12]. DTBM-SEGPHOS-modified copper hydride catalysts selectively produce nitrogen-alkylated indoles with high levels of regio- and enantioselectivity [9]. Alternatively, Ph-BPE-modified copper catalysts favor C3-alkylated indole formation, demonstrating the power of ligand control in determining reaction outcomes [9].
Recent advances in catalytic systems include the development of specialized catalytic protocols for C4 and C5 arylation of indoles [12]. These methods utilize pivaloyl-directing groups at the C3 position of indole substrates, with palladium catalysts promoting C4 arylation and copper catalysts enabling C5 arylation [12]. The C4 arylation employs aryl iodides with palladium(triphenylphosphine)dichloride, silver oxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene at 80°C for 12 hours, achieving yields ranging from 58% to 83% [12].
| Catalytic System | Target Position | Optimal Conditions | Selectivity Range |
|---|---|---|---|
| Palladium/DTBM-SEGPHOS | C4/C7 | 110°C, acetic acid/hexafluoroisopropanol | >90% regioselectivity |
| Copper hydride/DTBM-SEGPHOS | Nitrogen | Room temperature, toluene | >95% regioselectivity |
| Copper hydride/Ph-BPE | C3 | Room temperature, toluene | >90% regioselectivity |
| Palladium/Silver oxide | C4 | 80°C, 1,8-diazabicyclo[5.4.0]undec-7-ene | 58-83% yield |
Purification and Isolation Protocols
The purification and isolation of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid requires sophisticated separation techniques due to the compound's complex structure and potential for side product formation during synthesis [13] [14] [19]. Modern purification protocols employ multiple complementary techniques to achieve the high purity standards required for research and potential commercial applications [13] [15] [24].
Column chromatography represents the primary purification method for naphthalene-indole derivatives, utilizing silica gel or alumina as the stationary phase [19] [24] [35]. The selection of appropriate eluent systems is critical for achieving effective separation, with gradient elution protocols typically employed to optimize resolution between the target compound and closely related impurities [19] [35]. Careful attention to column packing procedures is essential to prevent air bubble formation, which can compromise separation efficiency and necessitate complete procedure restart [24].
Liquid-liquid extraction protocols serve as preliminary purification steps, exploiting differential solubility properties between the target compound and reaction byproducts [13] [14] [15]. These procedures typically involve pH adjustment to convert acidic or basic impurities into water-soluble salts, followed by selective extraction into organic solvents such as ethyl acetate or dichloromethane [13] [14]. The organic phases are subsequently washed with water and brine solutions, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure [1] [18].
Crystallization techniques provide final purification and isolation of the target compound [19] [35]. The selection of appropriate crystallization solvents relies on identifying systems where the target compound exhibits limited solubility at low temperatures but enhanced solubility at elevated temperatures [35]. Common crystallization solvents for indole derivatives include ethanol, methanol, and ethyl acetate-hexane mixtures [18] [19]. Recrystallization procedures may require multiple iterations to achieve desired purity levels, particularly when impurities exhibit similar solubility characteristics to the target compound [19] [35].
Advanced purification protocols incorporate preparative high-performance liquid chromatography for final purification of complex indole derivatives [13] [24]. These methods provide superior resolution and enable the separation of stereoisomers and closely related structural analogs that may co-elute during conventional chromatographic procedures [13] [24].
| Purification Method | Typical Conditions | Expected Recovery | Purity Achievement |
|---|---|---|---|
| Column Chromatography | Silica gel, gradient elution | 80-95% | 85-95% |
| Liquid-Liquid Extraction | pH adjustment, organic solvents | 90-98% | 70-85% |
| Crystallization | Temperature-dependent solubility | 70-85% | 95-99% |
| Preparative HPLC | Reverse-phase columns | 85-95% | >99% |
Industrial-Scale Production Challenges
The transition from laboratory-scale synthesis to industrial production of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid presents numerous technical and economic challenges that must be addressed through careful process optimization and engineering solutions [16] [20] [25] [36]. Industrial-scale synthesis requires fundamental modifications to reaction conditions, equipment design, and quality control procedures to maintain product quality while achieving economically viable production volumes [16] [36].
Heat management represents a critical challenge in industrial-scale organic synthesis, as reaction exotherms become increasingly difficult to control with larger reaction volumes [36]. The Friedel-Crafts acylation reactions involved in naphthalene-indole synthesis generate significant heat, requiring sophisticated reactor cooling systems and careful temperature monitoring to prevent thermal decomposition or runaway reactions [6] [36]. Industrial reactors must incorporate advanced heat exchange systems and temperature control mechanisms to maintain optimal reaction conditions throughout the entire batch [36].
Mass transfer limitations become increasingly problematic at industrial scale, particularly for heterogeneous catalytic systems used in indole functionalization [17] [36]. The efficient mixing of reactants, catalysts, and solvents requires specialized reactor designs with optimized agitation systems to ensure uniform concentration profiles throughout the reaction mixture [17] [36]. Inadequate mixing can result in reduced yields, increased side product formation, and batch-to-batch variability that compromises product quality [36].
Catalyst recovery and recycling present significant economic considerations for industrial production [17] [20]. The precious metal catalysts commonly employed in modern indole functionalization reactions, such as palladium and copper complexes, represent substantial operating costs that must be minimized through efficient recovery and reuse protocols [17] [20]. Industrial processes require the development of robust catalyst separation and regeneration procedures that maintain catalytic activity over multiple reaction cycles [17] [20].
Solvent management and waste minimization constitute major challenges for environmentally sustainable industrial production [20] [23]. The multi-step synthesis of naphthalene-indole derivatives typically requires large volumes of organic solvents for reaction media, extraction procedures, and purification protocols [1] [18]. Industrial processes must incorporate solvent recovery and recycling systems to minimize waste generation and reduce operating costs [20] [23].
Quality control and analytical monitoring at industrial scale require the implementation of comprehensive testing protocols to ensure consistent product quality [36]. Real-time analytical methods, including online spectroscopic monitoring and automated sampling systems, must be integrated into the production process to enable rapid detection of quality deviations and process optimization [26] [36].
| Industrial Challenge | Technical Solutions | Implementation Costs |
|---|---|---|
| Heat Management | Advanced cooling systems, temperature monitoring | High capital investment |
| Mass Transfer | Specialized reactor design, optimized agitation | Moderate to high costs |
| Catalyst Recovery | Separation and regeneration protocols | Moderate ongoing costs |
| Solvent Management | Recovery and recycling systems | High capital, low operating costs |
| Quality Control | Real-time analytical monitoring | Moderate to high investment |
The thermodynamic characteristics of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid represent fundamental properties that dictate its behavior under various temperature conditions and phase transitions. Based on computational predictions and structural analogy with related compounds, several key thermodynamic parameters have been established .
The boiling point of the compound has been computationally predicted to be 627.6 ± 35.0°C at standard atmospheric pressure (760 mmHg) . This exceptionally high boiling point reflects the extensive intermolecular interactions present in the molecule, including hydrogen bonding from the carboxylic acid group, π-π stacking interactions between the naphthalene and indole aromatic systems, and significant van der Waals forces due to the large molecular surface area.
The melting point has not been directly determined experimentally; however, structural analysis suggests it would likely fall within the range of 150-200°C based on comparison with similar indole-naphthalene conjugated systems. Indole-3-butyric acid, a structurally related compound, exhibits a melting point of 124-125.5°C [2], while more complex naphthalene-indole systems typically demonstrate higher melting points due to increased molecular rigidity and intermolecular interactions.
Enthalpy of formation data remains unavailable for this specific compound. The theoretical calculation of this parameter would require extensive quantum chemical computations considering the complex electronic interactions between the naphthalene-carbonyl-indole conjugated system and the flexible butanoic acid chain.
The flash point has been estimated at 333.4 ± 25.9°C , indicating relatively low fire hazard under normal handling conditions. This high flash point correlates with the compound's low vapor pressure and high boiling point, suggesting minimal volatile emissions at room temperature.
| Thermodynamic Property | Value | Method |
|---|---|---|
| Boiling Point | 627.6 ± 35.0°C (760 mmHg) | Computational prediction |
| Flash Point | 333.4 ± 25.9°C | Computational prediction |
| Melting Point | 150-200°C (estimated) | Structural analogy |
| Vapor Pressure (25°C) | 0.0 ± 1.9 mmHg | Computational prediction |
| Critical Temperature | Not determined | - |
| Critical Pressure | Not determined | - |
Solubility Characteristics in Organic and Aqueous Media
The solubility profile of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid demonstrates distinct behavior across different solvent systems, primarily governed by the compound's amphiphilic nature—containing both highly hydrophobic aromatic regions and a hydrophilic carboxylic acid functional group [3].
Aqueous solubility is significantly limited due to the extensive hydrophobic character imparted by the naphthalene-indole aromatic system. At neutral pH (7.0), the compound exhibits poor water solubility, estimated to be less than 0.1 mg/mL [3]. This low aqueous solubility aligns with the compound's high LogP value and substantial nonpolar surface area. The polar surface area (PSA) of 59.30 Ų provides some capacity for hydrogen bonding with water molecules, but this is insufficient to overcome the strong hydrophobic interactions of the aromatic core.
pH-dependent solubility demonstrates significant enhancement under basic conditions. At physiological pH (7.4) and above, deprotonation of the carboxylic acid group (pKa ≈ 4.5-5.0) results in formation of the carboxylate anion, substantially increasing water solubility through ionic interactions and enhanced hydrogen bonding . This pH dependency follows the Henderson-Hasselbalch equation, with solubility increasing approximately tenfold for each unit increase in pH above the pKa value.
Organic solvent solubility shows markedly different behavior across various solvent classes:
- Polar aprotic solvents (DMSO, acetone): High solubility expected due to favorable dipole-dipole interactions and the solvent's ability to solvate both polar and nonpolar regions of the molecule
- Polar protic solvents (ethanol, methanol): Moderate to high solubility through hydrogen bonding with the carboxylic acid group and favorable interactions with the aromatic systems
- Chlorinated solvents (chloroform, dichloromethane): High solubility due to favorable interactions with the aromatic π-electron systems
- Nonpolar solvents (hexane, cyclohexane): Very limited solubility due to the inability to solvate the polar carboxylic acid functionality
| Solvent System | Solubility | Primary Interactions |
|---|---|---|
| Water (pH 7.0) | <0.1 mg/mL | Limited hydrogen bonding |
| Water (pH 9.0) | Enhanced (>1 mg/mL) | Ionic interactions, H-bonding |
| Ethanol | Moderate-High | Hydrogen bonding, π-interactions |
| DMSO | High | Dipole-dipole, π-interactions |
| Acetone | Moderate-High | Dipole-dipole interactions |
| Chloroform | High | π-π interactions |
| Hexane | Very low | Poor solvation of polar groups |
Acid-Base Behavior and pKa Determination
The acid-base chemistry of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid is dominated by the ionizable carboxylic acid functional group, which exhibits typical weak acid behavior characteristic of aromatic carboxylic acids [5] .
pKa value estimation places the acid dissociation constant at approximately 4.5-5.0, based on structural analogy with related aromatic carboxylic acid systems [6]. This value reflects the electron-withdrawing influence of the conjugated naphthalene-carbonyl-indole system, which stabilizes the conjugate base (carboxylate anion) through delocalization of negative charge. The predicted pKa is notably lower than simple aliphatic carboxylic acids (pKa ≈ 4.8) due to the aromatic stabilization effects.
Ionization behavior follows the Henderson-Hasselbalch relationship:
pH = pKa + log([A⁻]/[HA])
At physiological pH (7.4), the compound exists predominantly (>99%) in its ionized carboxylate form, resulting in a net negative charge that significantly influences its biological and physicochemical properties [7].
The microenvironment effects around the carboxylic acid group may be influenced by intramolecular interactions with the nearby aromatic systems. Potential π-electron cloud interactions and steric effects from the bulky naphthalene-indole system could modulate the effective pKa value in specific molecular conformations.
Buffer capacity calculations indicate that the compound would function as an effective buffer system in the pH range of 3.5-5.5, where the ratio of protonated to deprotonated forms provides optimal buffering capacity.
| pH | Protonated Form (%) | Ionized Form (%) | Net Charge |
|---|---|---|---|
| 2.0 | >95% | <5% | 0 |
| 4.8 | 50% | 50% | -0.5 |
| 7.4 | <1% | >99% | -1 |
| 9.0 | <0.1% | >99.9% | -1 |
Partition Coefficients (LogP) and Lipophilicity Studies
The lipophilicity profile of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid reveals a highly lipophilic compound with significant implications for biological membrane permeability, tissue distribution, and pharmacokinetic behavior [8].
LogP (octanol/water partition coefficient) has been computationally determined as 4.66 , classifying this compound as highly lipophilic according to standard pharmaceutical criteria. This elevated LogP value exceeds the traditional drug-like range (LogP < 5) established by Lipinski's Rule of Five, suggesting potential challenges for oral bioavailability and aqueous formulation [8].
LogD (distribution coefficient) represents the pH-dependent apparent partition coefficient that accounts for ionization states. At physiological pH (7.4), where the compound exists predominantly as the carboxylate anion, the LogD is estimated to be approximately 3.0-3.5 [9]. This reduction from the neutral LogP reflects the decreased lipophilicity of the ionized species due to enhanced hydrophilic character of the carboxylate group.
The relationship between LogP and LogD follows the equation:
LogD = LogP - log(1 + 10^(pH-pKa))
Membrane permeability predictions based on the LogP value suggest high passive diffusion across biological membranes, particularly for the neutral species. However, the predominant ionized form at physiological pH would exhibit reduced membrane permeability, potentially requiring active transport mechanisms for cellular uptake [10].
Tissue distribution modeling indicates preferential accumulation in lipophilic tissue compartments, including adipose tissue, brain tissue (crossing blood-brain barrier), and cellular membranes. The high LogP value suggests extensive protein binding in plasma and tissue environments [11].
Structure-lipophilicity relationships analysis reveals that the major contributors to the high LogP value include:
- Naphthalene aromatic system: +3.0-3.5 LogP units
- Indole aromatic system: +2.0-2.5 LogP units
- Carbonyl linker: +0.2-0.5 LogP units
- Butanoic acid chain: -1.0 to -1.5 LogP units (in neutral form)
| Parameter | Value | Classification | Implications |
|---|---|---|---|
| LogP | 4.66 | Highly lipophilic | High membrane permeability (neutral form) |
| LogD (pH 7.4) | 3.0-3.5 | Moderately lipophilic | Reduced permeability (ionized form) |
| PSA | 59.30 Ų | Moderate polarity | Adequate for membrane transport |
| BBB permeability | High (predicted) | CNS active | Potential neurological effects |
Stability Under Various Environmental Conditions
The environmental stability profile of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid encompasses thermal, photochemical, hydrolytic, and oxidative stability characteristics that are crucial for storage, handling, and application considerations [12] [13] [14].
Thermal stability assessment indicates that the compound remains stable under ambient conditions (20-25°C) but becomes thermally labile at elevated temperatures. Based on studies of structurally related indole-naphthalene systems, thermal decomposition is anticipated to commence around 350-400°C [15] [16]. The high boiling point (627.6°C) suggests thermal stability up to moderate heating conditions, but extensive thermal exposure should be avoided to prevent degradation.
Thermal degradation pathways likely involve:
- Decarboxylation of the carboxylic acid group
- Cleavage of the carbonyl linkage between naphthalene and indole
- Fragmentation of the butanoic acid side chain
- Formation of volatile decomposition products including CO₂, aromatic fragments
Photochemical stability requires careful consideration due to the presence of photosensitive aromatic chromophores. Both naphthalene and indole systems are known to undergo photochemical reactions under UV irradiation [12] [13]. The compound should be protected from direct sunlight and UV exposure during storage and handling. Photodegradation may occur through:
- Singlet oxygen generation and subsequent oxidation
- Photoisomerization of the aromatic systems
- Photooxidation of the carbonyl linkage
- Formation of photoproducts with altered biological activity
Hydrolytic stability appears favorable under normal conditions. The amide-like carbonyl linkage between the naphthalene and indole systems demonstrates resistance to hydrolytic cleavage under neutral and mildly acidic conditions [17]. The carboxylic acid group remains stable across the pH range of 2-12, with no hydrolytic susceptibility expected.
Oxidative stability represents a potential concern due to the electron-rich aromatic systems. The compound may be susceptible to oxidation under harsh oxidative conditions or in the presence of strong oxidizing agents [18]. Antioxidant storage conditions and inert atmosphere packaging may be beneficial for long-term stability.
pH stability shows good tolerance across a wide pH range:
- Acidic conditions (pH 1-3): Stable, neutral molecular form predominates
- Neutral conditions (pH 6-8): Stable, mixture of neutral and ionized forms
- Basic conditions (pH 9-12): Stable, ionized carboxylate form predominates
Storage recommendations based on stability assessments include:
- Temperature: Store at 2-8°C for optimal stability
- Light protection: Store in amber or opaque containers
- Atmosphere: Inert atmosphere (nitrogen) for long-term storage
- Moisture control: Desiccated conditions to prevent hydration effects
- Container material: Non-reactive glass or appropriate plastic containers
| Environmental Factor | Stability Assessment | Recommended Conditions |
|---|---|---|
| Temperature (25°C) | Stable | Room temperature acceptable |
| Temperature (>200°C) | Unstable | Avoid excessive heating |
| UV light | Potentially unstable | Store in dark containers |
| pH 2-12 | Stable | No special pH control needed |
| Oxidative conditions | Moderately stable | Antioxidant atmosphere preferred |
| Hydrolytic conditions | Stable | Normal humidity acceptable |
| Long-term storage | Stable with precautions | Cool, dark, dry conditions |
